CJ28

Transcriptomics Gene Expression Cortisol Biosynthesis

CJ28 (3047118-54-4) is a first-in-class benzimidazolylurea cortisol biosynthesis inhibitor. It uniquely suppresses both steroidogenesis and de novo cholesterol biosynthesis via transcriptional silencing of gene networks, unlike single-step enzyme inhibitors like metyrapone. This dual mechanism makes it essential for RNA-seq studies (e.g., GSE236435 dataset) and research into adrenal steroidogenesis. For R&D only.

Molecular Formula C14H11BrN4O
Molecular Weight 331.17 g/mol
Cat. No. B15137404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCJ28
Molecular FormulaC14H11BrN4O
Molecular Weight331.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)NC(=O)NC3=CC(=CC=C3)Br
InChIInChI=1S/C14H11BrN4O/c15-9-4-3-5-10(8-9)16-14(20)19-13-17-11-6-1-2-7-12(11)18-13/h1-8H,(H3,16,17,18,19,20)
InChIKeyKBSKAIKFLIAYFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CJ28: A Novel Benzimidazolylurea Cortisol Biosynthesis Inhibitor with a Dual Mechanism for Hypercortisolism Research


CJ28 is a representative compound of a novel benzimidazolylurea class, characterized as a cortisol biosynthesis inhibitor with a unique dual mechanism of action. It potently inhibits both basal and forskolin-stimulated cortisol secretion in human adrenocortical NCI-H295R cells, a model for Cushing's syndrome [1]. Its mechanism is distinct from traditional enzyme inhibitors, as it suppresses both steroidogenesis and de novo cholesterol biosynthesis through coordinated transcriptional silencing of gene networks [2].

Why CJ28 Cannot Be Substituted by Generic Cortisol Biosynthesis Inhibitors Like Metyrapone


Generic cortisol biosynthesis inhibitors, such as metyrapone, act primarily by blocking a single enzymatic step (e.g., 11β-hydroxylase), which often leads to the accumulation of steroidal intermediates and limited efficacy [1]. In contrast, CJ28 exerts a coordinated transcriptional silencing effect on both steroidogenesis and de novo cholesterol biosynthesis, a mechanism that is fundamentally different and results in a broader, more profound suppression of the cortisol production pathway [2]. Substituting CJ28 with a conventional enzyme inhibitor would fail to recapitulate this unique, multi-targeted mechanism and its downstream effects on gene expression networks, making it an irreplaceable tool for specific research applications.

Quantitative Evidence: Direct Comparisons of CJ28 vs. Metyrapone and Other In-Class Alternatives


Transcriptomic Differentiation: CJ28 Alters 43-Fold More Genes Than Metyrapone

In a head-to-head transcriptomic analysis in NCI-H295R cells, treatment with 30 µM CJ28 significantly altered the expression of 787 genes, compared to only 18 genes altered by an equal concentration of metyrapone (MET), a standard-of-care 11β-hydroxylase inhibitor [1]. This demonstrates that CJ28 induces a far more extensive transcriptional reprogramming of the adrenal cell.

Transcriptomics Gene Expression Cortisol Biosynthesis

Specific Suppression of Key Steroidogenic Genes by CJ28, Not Observed with Metyrapone

While both CJ28 and metyrapone reduced cortisol secretion, only CJ28 significantly downregulated the mRNA expression of a critical panel of steroidogenic genes, including NR5A1 (SF-1), NR0B1 (DAX-1), STAR, CYP11A1, HSD3B2, CYP17A1, and CYP21A1. Metyrapone treatment did not significantly alter the expression of these key enzymes and transcription factors [1].

Steroidogenesis Gene Silencing Adrenal Cell Biology

Dual Inhibition of Steroidogenesis and De Novo Cholesterol Biosynthesis

Unlike single-target enzyme inhibitors like metyrapone, CJ28's mechanism includes a significant attenuation of de novo cholesterol biosynthesis. The study demonstrates that this inhibition of cholesterol production directly contributes to its suppression of cortisol synthesis [1]. This dual action is a key differentiator from compounds that only target the steroidogenic enzyme cascade.

Cholesterol Metabolism Cortisol Biosynthesis Dual Mechanism

Optimal Research and Industrial Applications for CJ28 Based on Verified Evidence


Transcriptomic Profiling of Novel Cortisol Biosynthesis Mechanisms

CJ28 is the ideal compound for researchers conducting genome-wide RNA-seq or targeted gene expression studies to identify and characterize novel transcriptional networks regulating cortisol production. Its ability to alter the expression of 787 genes, compared to metyrapone's 18, provides a vastly richer dataset for uncovering new drug targets and understanding the complexities of adrenal steroidogenesis [1]. This application is directly supported by the published transcriptomic dataset (GSE236435) [2].

Investigating the Role of Cholesterol Biosynthesis in Adrenal Steroidogenesis

For studies focused on the metabolic and genetic links between de novo cholesterol synthesis and steroid hormone output, CJ28 is a uniquely suitable tool. Its proven, dual mechanism of inhibiting both pathways allows researchers to probe this specific relationship, an experimental design not possible with enzyme-specific inhibitors like metyrapone or ketoconazole [3].

Functional Dissection of Key Steroidogenic Gene Regulation (e.g., NR5A1, STAR, CYP11A1)

CJ28 is the preferred compound for laboratories studying the transcriptional control of essential steroidogenic factors. Its specific and significant suppression of genes like NR5A1, STAR, and multiple CYP enzymes provides a powerful chemical biology tool to dissect their individual roles in the cortisol production pathway, a feature absent in metyrapone which does not alter their expression [1].

Technical Documentation Hub

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41 linked technical documents
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